molecular formula C8H11NO B086761 2-(4-Aminophenyl)ethanol CAS No. 104-10-9

2-(4-Aminophenyl)ethanol

Cat. No. B086761
CAS RN: 104-10-9
M. Wt: 137.18 g/mol
InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is a chemical compound with the linear formula H2NC6H4CH2CH2OH . It is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester), in the synthesis of 4-aminostyrene, and in the functionalization of graphene nanoplatelets .


Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)ethanol is represented by the formula H2NC6H4CH2CH2OH .


Physical And Chemical Properties Analysis

2-(4-Aminophenyl)ethanol is a solid at 20°C . It has a molecular weight of 137.18 .

Scientific Research Applications

  • Intermediate in Drug Synthesis : 2-(4-Aminophenyl)ethanol is a key intermediate in the synthesis of cardiovascular drugs. A study described a new synthesis process using β-phenylethanol as raw material, achieving a high yield and purity, indicating its industrial application value in pharmaceuticals (Zhang Wei-xing, 2013).

  • Liquid-phase Dehydration Studies : In research on liquid-phase dehydration, 2-(4-Aminophenyl)ethanol was used to form a mixture of 1-amino-4-ethylbenzene and 4-aminostyrene in the presence of acid catalysts. The structure of the reaction products was confirmed through NMR spectroscopy (A. L. Schul’tsev & E. Panarin, 2010).

  • Thermal Dehydration Research : Another study investigated the influence of inorganic nucleophilic agents on the thermal dehydration of 2-(4-Aminophenyl)ethanol, finding that specific conditions facilitated the formation of 4-aminostyrene in high yield (A. L. Schul’tsev, 2011).

  • Extraction from Aqueous Solutions : The compound was also studied for its extraction from aqueous solutions by emulsion liquid membranes, demonstrating its relevance in environmental and waste management applications (M. Reis et al., 2006).

  • Redox Behavior Analysis : Research on the redox behavior of 2-(4-Aminophenyl)ethanol highlighted its biological importance. The study used electrochemical techniques to scrutinize its behavior in different pH conditions, contributing to the understanding of its role in biological systems (Hanif Subhan et al., 2015).

  • Synthesis of NLO Active Polyurethanes : Novel derivatives of 2-(4-Aminophenyl)ethanol were synthesized for the development of electro-optical active polyurethanes, demonstrating its application in materials science (Edgars Jecs et al., 2009).

  • Antimicrobial Activity Studies : The green synthesis of derivatives of 2-(4-Aminophenyl)ethanol was explored for antimicrobial applications, revealing its potential in developing new antimicrobial agents (Vikas G. Rajurkar & Sagar M. Shirsath, 2017).

  • Hydrogen Bonding Research : A study focused on the hydrogen bonding capabilities of 4-Aminophenyl ethanol, particularly its interactions with carboxylic acids. This has implications for understanding molecular interactions in various chemical contexts (D. Obenchain et al., 2015).

  • Chemical Oxidative Polymerization : The compound was used in the study of chemical oxidative polymerization of aminodiphenylamines, contributing to the field of polymer chemistry and materials science (G. Ćirić-Marjanović et al., 2008).

Safety And Hazards

2-(4-Aminophenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(4-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDYMUPPXAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073066
Record name 4-Aminophenethyl alcohol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)ethanol

CAS RN

104-10-9, 115341-06-5
Record name 2-(4-Aminophenyl)ethanol
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Record name 4-Aminophenethyl alcohol
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Record name Benzeneethanol, ar-amino-
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Record name 2-(4-Aminophenyl)ethanol
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Record name Benzeneethanol, 4-amino-
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Record name 4-Aminophenethyl alcohol
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Record name 2-(4-aminophenyl)ethanol
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Record name 4-AMINOPHENETHYL ALCOHOL
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Synthesis routes and methods

Procedure details

A slurry of 5 g of 4-nitrophenethyl alcohol, 0.58 g of 10% Pd on carbon in 50 mL of absolute ethanol was shaken overnight under 50 psi of H2. The mixture was filtered and concentrated to yield 3.6 g of 4-(2-hydroxyethyl) aniline, mp 101°-102° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
AL Schul'tsev - Russian Journal of General Chemistry, 2011 - Springer
The influence of inorganic nucleophilic agents on the liquid-phase process of thermal dehydration of 2-(4-aminophenyl)ethanol at 200–260C was investigated. It was found that K 2 CO …
Number of citations: 1 link.springer.com
M Krečmerová, A Holý - Collection of Czechoslovak chemical …, 1995 - cccc.uochb.cas.cz
A series of compounds derived from the acyclic nucleoside antiviral 9-(2-phosphonomethoxyethyl)adenine (PMEA), in which the adenine ring is replaced by phenyl, 4-aminophenyl, 3-…
Number of citations: 3 cccc.uochb.cas.cz
G Smith, UD Wermuth - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the structure of the title compound, C8H12NO+·C7H5O6S−·H2O, isolated from the reaction of 2-(4-aminophenyl)ethanol with 5-sulfosalicylic acid, the cations form head-to-tail …
Number of citations: 3 scripts.iucr.org
NK Sini, M Azechi, T Endo - Macromolecules, 2015 - cheric.org
A series of thermally stable spiro-centered bis (benzoxazine) monomers (BPSPI/SPBC-Bz) s was synthesized using spirobiindane/spirobischroman phenol, different amines (aniline, p-…
Number of citations: 40 www.cheric.org
SV Sysolyatin, YA Kryukov, VV Malykhin… - Russian Chemical …, 2015 - Springer
A new method for the synthesis of p-tyrosol, ie, 2-(4-hydroxyphenyl)ethanol, has been developed, which considerably simplified the process of preparation of this pharmaceutical …
Number of citations: 2 link.springer.com
Y Yamamoto, H Kurihara, K Miyashita, M Hosokawa - New Biotechnology, 2011 - Elsevier
Phenylalkanols such as tyrosol and hydroxytyrosol (h-tyrosol), which possess antioxidant and anticancer properties, were phosphatidylated by phospholipase D (PLD)-catalyzed …
Number of citations: 28 www.sciencedirect.com
H Subhan, A Lashin, UA Rana, N Al-Arifi, K Ahmad… - RSC …, 2015 - pubs.rsc.org
The redox behavior of two biologically important aniline derivatives, 2-(4-aminophenyl) ethanol and 4-aminobenzoic acid was scrutinized in a wide pH range of 2.0–12.0 using modern …
Number of citations: 5 pubs.rsc.org
W Zhao, Y Tang, J Xi, J Kong - Applied Surface Science, 2015 - Elsevier
Graphene sheets were covalently functionalized with poly(1-vinylimidazole) (PVI) type poly(ionic liquid), by utilizing a diazonium addition reaction and the subsequent grafting of PVI …
Number of citations: 177 www.sciencedirect.com
C Bernlind, S Oscarson - The Journal of Organic Chemistry, 1998 - ACS Publications
The synthesis of a common tetrasaccharide core structure of Haemophilus influenzae lipopolysaccharides, β-d-glucopyranosyl-(1→4)-[l-glycero-α-d-manno-heptopyranosyl-(1→3)]-l-…
Number of citations: 59 pubs.acs.org
M Fang, K Wang, H Lu, Y Yang, S Nutt - Journal of materials chemistry, 2009 - pubs.rsc.org
For developing high performance graphene-based nanocomposites, dispersal of graphene nanosheets in polymer hosts and precise interface control are challenging due to their …
Number of citations: 503 pubs.rsc.org

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